4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-(pyrimidin-2-ylsulfanylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)15-3-1-4-16(11-15)25-17(26)14-7-5-13(6-8-14)12-27-18-23-9-2-10-24-18/h1-11H,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXFBXXZADCXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-ylthio intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound features a pyrimidine ring, a trifluoromethyl group, and a benzamide backbone, which contribute to its biological activity. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, making it a promising candidate for therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide.
- Mechanism of Action : The compound has been shown to inhibit specific protein targets involved in cancer cell proliferation. For instance, it may interact with Bcl-2 family proteins, which play critical roles in regulating apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value indicating effective inhibition at low concentrations .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains.
- Target Pathogens : It has been tested against Mycobacterium tuberculosis and other pathogenic bacteria. The structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions .
- Efficacy : In comparative studies, compounds with similar structures showed promising results in inhibiting bacterial growth with MIC values indicating moderate to high efficacy against resistant strains .
Neurological Applications
Emerging research suggests potential applications in treating neurological disorders.
- Neuroprotective Effects : Compounds related to this structure have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter pathways and reduction of oxidative stress .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including:
- Starting Materials : The synthesis typically begins with commercially available pyrimidine derivatives and is followed by thiol-methylation reactions.
- Optimization : Various synthetic routes have been optimized to enhance yield and purity, making it feasible for large-scale production for research purposes .
Future Research Directions
Ongoing research is focused on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : There is a need for clinical trials to assess the safety and efficacy of this compound in humans.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Substituents
Pyrimidine/Purine-Based Derivatives
- Compound 8 (): 4-((6-Amino-2-fluoro-9H-purin-9-yl)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide Key Difference: Purine ring (6-amino-2-fluoro) replaces pyrimidine-thioether. Properties: Higher melting point (309–311°C) and 78% yield. Exhibits anticancer activity in vitro . Comparison: The purine scaffold may enhance DNA interaction, whereas the pyrimidine-thioether in the target compound could improve solubility or kinase selectivity.
- Compound 22 (): N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((4-(pyridin-2-yl)pyrimidin-2-yl)amino)methyl)benzamide Key Difference: Pyrimidin-2-ylamino linkage instead of thioether. Properties: 96.67% purity, 150–152°C melting point. Designed for kinase inhibition .
Kinase Inhibitors with Trifluoromethylphenyl Groups
- Bafetinib (): 4-[[(3S)-3-(Dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide Key Difference: Bipyrimidinylamino substituent and dimethylaminopyrrolidine moiety. Comparison: The target compound’s simpler pyrimidine-thioether structure may reduce synthetic complexity while retaining kinase affinity.
Analogues with Sulfur-Containing Linkages
Biological Activity
The compound 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. A common method includes preparing the pyrimidin-2-ylthio intermediate, which is then coupled with a benzamide derivative under controlled conditions to ensure high yield and purity.
General Reaction Scheme:
- Preparation of pyrimidin-2-ylthio intermediate.
- Coupling with a trifluoromethyl-substituted benzamide.
- Purification through crystallization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression. Notably, it has been shown to inhibit the activity of the ABCC10 transporter, which mediates resistance to paclitaxel, a common chemotherapeutic agent. This inhibition enhances the efficacy of paclitaxel in resistant cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines. For instance, it has been tested against multiple types of cancer including breast, colon, and melanoma cancers.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast) | 1.95 | 90.47 |
| HCT-116 (Colon) | 0.80 | 84.32 |
| SK-MEL-5 (Melanoma) | 0.87 | 81.58 |
These results demonstrate the compound's potential as a therapeutic agent in oncology .
Case Studies
Several studies have investigated the effects of this compound in vivo and in vitro:
- Study on Colorectal Cancer : The compound was shown to inhibit growth in human colorectal cancer cells significantly, suggesting its potential for treating gastrointestinal malignancies .
- Combination Therapy with Paclitaxel : In animal models, the combination of this compound with paclitaxel demonstrated enhanced antitumor efficacy compared to paclitaxel alone, highlighting its role as a resistance modulator .
Enzyme Inhibition
Beyond its anticancer properties, this compound also shows promise as an enzyme inhibitor. It has been studied for its effects on various enzymes involved in metabolic processes.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mechanism |
|---|---|---|
| Alkaline Phosphatase | 0.420 | Competitive Inhibition |
| ABC Transporter | 25 nM | Noncompetitive Inhibition |
These findings indicate that the compound could be useful in therapeutic strategies targeting metabolic pathways associated with cancer progression .
Future Directions
Future research should focus on:
- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.
- Clinical Trials : Evaluating its efficacy and safety in human subjects.
- Structural Modifications : Developing analogs that may enhance potency or reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
